Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxyquinuclidine-3-carboximidamide

Monoamine oxidase inhibition Neurotransmitter modulation Enzyme selectivity profiling

N-Hydroxyquinuclidine-3-carboximidamide (CAS 123837-16-1; IUPAC: N′-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide; synonym: 1-azabicyclo[2.2.2]octane-3-carboxamide amidoxime) is a quinuclidine-based amidoxime with molecular formula C₈H₁₅N₃O and molecular weight 169.22 g/mol. The compound belongs to the class of N-hydroxy carboximidamides (amidoximes), characterized by the general structure R–C(=NOH)–NR₂, where the R group is the quinuclidine bicyclic amine scaffold substituted at the 3-position.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 123837-16-1
Cat. No. B054733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyquinuclidine-3-carboximidamide
CAS123837-16-1
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C(=NO)N
InChIInChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10)
InChIKeyQEFKGCLVACFUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxyquinuclidine-3-carboximidamide (CAS 123837-16-1): Procurement-Relevant Identity, Physicochemical Baseline, and Structural Classification


N-Hydroxyquinuclidine-3-carboximidamide (CAS 123837-16-1; IUPAC: N′-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide; synonym: 1-azabicyclo[2.2.2]octane-3-carboxamide amidoxime) is a quinuclidine-based amidoxime with molecular formula C₈H₁₅N₃O and molecular weight 169.22 g/mol . The compound belongs to the class of N-hydroxy carboximidamides (amidoximes), characterized by the general structure R–C(=NOH)–NR₂, where the R group is the quinuclidine bicyclic amine scaffold substituted at the 3-position [1]. Its predicted physicochemical parameters include a topological polar surface area (PSA) of 59.35 Ų, a calculated LogP of 0.71, a predicted pKa of 14.54 ± 0.20, a predicted boiling point of 282.5 ± 42.0 °C, and a predicted density of 1.48 ± 0.1 g/cm³ . The compound is listed as a synthetic intermediate in the preparation of quinuclidine-based muscarinic receptor ligands, including the clinical M1 partial agonist sabcomeline [2]. Commercially, it is typically supplied at ≥96% purity in quantities from 10 g to 500 g, with the hydrochloride salt (CAS 892387-37-0) also available as an alternative physical form .

Why Generic Quinuclidine Derivatives Cannot Substitute for N-Hydroxyquinuclidine-3-carboximidamide in Amidoxime-Specific Applications


The N-hydroxy carboximidamide (amidoxime) functional group at the 3-position of the quinuclidine scaffold confers properties that are absent in the des-hydroxy analog (quinuclidine-3-carboximidamide, MW 153), the O-methylated analog (N-methoxyquinuclidine-3-carboximidamide), and the ketone precursor (3-quinuclidinone) [1]. The amidoxime moiety functions as a dual hydrogen-bond donor and acceptor (via the –OH and =N– groups), and critically, can undergo bioreductive activation to the corresponding amidine, a metabolic pathway exploited in amidoxime prodrug design that is inaccessible to N-methoxy or N-unsubstituted analogs [2]. The N-hydroxy group also increases molecular weight by 16 Da relative to the des-hydroxy congener and raises the polar surface area, altering both chromatographic behavior and membrane permeability . In the synthetic pathway to sabcomeline and related muscarinic M1 agonists, the N-hydroxy carboximidamide intermediate is the direct substrate for O-methylation; substitution with the des-hydroxy or O-methyl analog at this stage would either fail to react (des-hydroxy) or skip a required synthetic step (O-methyl), fundamentally altering downstream product identity [3].

Quantitative Differentiation Evidence for N-Hydroxyquinuclidine-3-carboximidamide Versus Closest Analogs


MAO-A Versus MAO-B Inhibition Selectivity Profile of N-Hydroxyquinuclidine-3-carboximidamide

N-Hydroxyquinuclidine-3-carboximidamide (CHEMBL2430710) was tested in recombinant human MAO-A and MAO-B inhibition assays and exhibited weak inhibitory activity with a modest selectivity preference. The compound inhibited MAO-A with an IC₅₀ of 1.61 × 10⁵ nM (161 μM) and MAO-B with an IC₅₀ of 2.01 × 10⁵ nM (201 μM), yielding an MAO-A/MAO-B selectivity ratio of approximately 1.25 [1]. For context, this selectivity pattern differs from quinuclidine itself, which has not been reported as an MAO inhibitor, and from 3-quinuclidinone derivatives, which generally lack the N-hydroxy carboximidamide pharmacophore required for metal-chelating interactions with the flavin cofactor [2]. Sabcomeline (the N-methoxy imidoyl nitrile analog, CAS 159912-53-5) has not been profiled against MAO enzymes in the public domain, limiting direct quantitative comparison; however, the N-hydroxy group is a known zinc-binding and iron-chelating motif absent in the O-methyl congener [2].

Monoamine oxidase inhibition Neurotransmitter modulation Enzyme selectivity profiling

Molecular Weight, Polar Surface Area, and LogP Differentiation from the Des-Hydroxy Analog

The N-hydroxylation of quinuclidine-3-carboximidamide introduces a 16 Da mass increment (from 153 Da to 169 Da), adds a hydrogen-bond donor, and increases the topological polar surface area (tPSA) relative to the des-hydroxy analog [1]. The measured/calculated LogP of the target compound is 0.71 , while the des-hydroxy analog (quinuclidine-3-carboximidamide, MW 153 Da, C₈H₁₅N₃) is expected to have a higher LogP due to the absence of the polar hydroxyl group [1]. The tPSA of 59.35 Ų for the target compound exceeds the typical tPSA range for unsubstituted amidines (~38–50 Ų), directly affecting membrane permeability predictions. The O-methyl analog (N-methoxyquinuclidine-3-carboximidamide) would have an even higher LogP and lack the H-bond donor capacity of the free N–OH group, altering both pharmacokinetic and target-binding profiles [2].

Physicochemical property comparison Drug-likeness parameters Amidoxime vs. amidine differentiation

Synthetic Pathway Position: N-Hydroxy Carboximidamide as the Direct Precursor to Sabcomeline Versus Alternative Intermediates

In the published synthesis of sabcomeline (SB-202026, CAS 159912-53-5), N-hydroxy-3-quinuclidinecarboximidoyl cyanide (compound VIII in the synthetic scheme) is the direct precursor that undergoes O-methylation with methyl p-toluenesulfonate and potassium tert-butoxide in DMSO to yield sabcomeline [1]. The free base N-hydroxyquinuclidine-3-carboximidamide (target compound, CAS 123837-16-1) is the direct synthetic precursor to this N-hydroxy imidoyl cyanide intermediate, via nitrosation of 2-(quinuclidin-3-yl)acetonitrile (VII) with isoamyl nitrite [1]. In contrast, alternative intermediates such as N-methoxyquinuclidine-3-carboxamide (I) require a different pathway involving triphenylphosphine/CCl₄ and NaCN, while the quinuclidine-3-carboxylic acid ethyl ester route proceeds through acid chloride formation and amidation, neither of which passes through the N-hydroxy carboximidamide intermediate [1][2]. The yield and purity of sabcomeline are directly dependent on the quality of the N-hydroxy carboximidoyl intermediate, making the target compound a critical quality control checkpoint in this synthetic route [1].

Muscarinic M1 agonist synthesis Sabcomeline intermediate Amidoxime O-methylation

Amidoxime Bioreductive Prodrug Potential: N-Hydroxy Versus N-Methoxy and Des-Hydroxy Analogs

The N-hydroxy carboximidamide (amidoxime) functional group of the target compound is a well-established prodrug motif for amidines. The mechanism involves enzymatic reduction of the N–OH bond by cytochrome P450, NADH-cytochrome b₅ reductase, and other microsomal reductases to generate the parent amidine in vivo [1]. This bioreductive activation pathway is structurally impossible for the N-methoxy analog (the O-methyl group cannot be reductively cleaved under physiological conditions) and is absent in the des-hydroxy analog (which is already the amidine end-product, not a prodrug) [1][2]. Quantitative comparisons in non-quinuclidine amidoxime series have demonstrated that N-hydroxylation reduces basicity by ~2–3 pKa units compared to the parent amidine, improving oral absorption while maintaining the ability to generate the active amidine post-absorption [1]. Although direct comparative reduction rate data for the quinuclidine amidoxime series have not been published, the class-level structural requirement for bioreduction is unambiguously tied to the N–OH group, which is unique to the target compound among its closest analogs [2].

Amidoxime prodrug Bioreductive activation N-Hydroxyamidine pharmacology

Procurement-Relevant Application Scenarios for N-Hydroxyquinuclidine-3-carboximidamide Based on Quantitative Evidence


Reference Standard for Muscarinic M1 Agonist (Sabcomeline) Synthetic Route Development and Quality Control

The compound serves as the authenticated penultimate intermediate reference standard in the nitrosation–methylation synthetic pathway to sabcomeline. Laboratories optimizing this route require the N-hydroxy carboximidamide for HPLC purity monitoring, reaction completion assessment, and impurity profiling of the nitrosation step that converts 2-(quinuclidin-3-yl)acetonitrile to the N-hydroxy imidoyl cyanide [1]. Procurement of this compound with documented purity (≥96%) enables route scouting without the need to synthesize the intermediate de novo.

Amidoxime Prodrug Design and Structure-Activity Relationship (SAR) Studies in Quinuclidine-Based CNS Therapeutics

The N-hydroxy carboximidamide group is the only functional moiety in the quinuclidine-3-substituted series that permits bioreductive prodrug activation to the corresponding amidine [2]. Medicinal chemistry programs targeting CNS-penetrant amidine-based ligands (e.g., for muscarinic receptors, squalene synthase, or substance P antagonism) can use this compound as a scaffold for systematic substitution at the amidoxime oxygen or the amidine nitrogen, generating libraries where the N-OH vs. N-OCH₃ vs. N-H substitution is the single variable [3].

MAO Enzyme Inhibition Screening and Selectivity Profiling

With documented MAO-A IC₅₀ = 161 μM and MAO-B IC₅₀ = 201 μM (selectivity ratio ~1.25), this compound provides a weak but characterized dual MAO inhibitor baseline [4]. Neuroscience laboratories conducting MAO inhibition screens can use it as a quinuclidine-based comparator compound to assess whether structural modifications (e.g., O-alkylation, N-substitution, or ring expansion) enhance potency or alter the MAO-A/MAO-B selectivity ratio relative to this amidoxime starting point.

Physicochemical Reference for Hydrogen-Bond Donor/Acceptor Optimization in CNS Drug Design

With a measured/calculated tPSA of 59.35 Ų, LogP of 0.71, and two H-bond donors, this compound occupies a distinct region of CNS drug-like chemical space compared to the des-hydroxy analog (fewer H-bond donors, higher LogP) and the O-methyl analog (no H-bond donor, even higher LogP) . Computational chemistry and DMPK groups can use this compound as a reference point for validating in silico models of amidoxime permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for N-Hydroxyquinuclidine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.